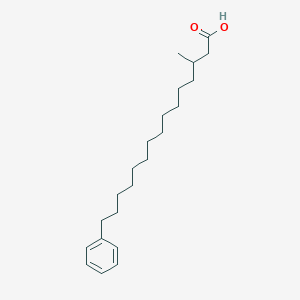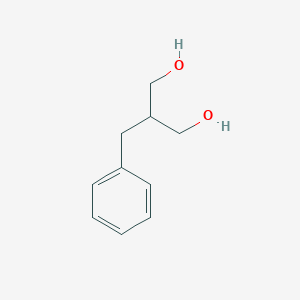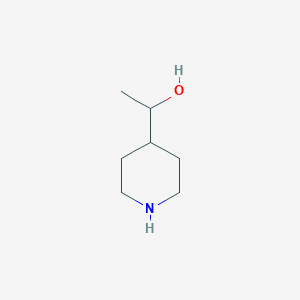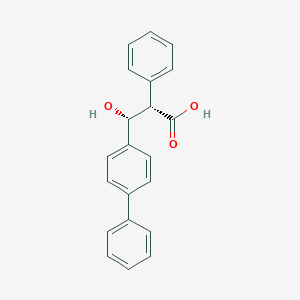
(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to relieve pain, reduce fever, and decrease inflammation. It was first synthesized in 1961 by Stewart Adams and his team at Boots UK Limited. Since then, ibuprofen has become one of the most commonly used drugs worldwide, with millions of prescriptions written every year.
Mecanismo De Acción
Ibuprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a type of hormone that is involved in the inflammatory response. By blocking the production of prostaglandins, (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- reduces inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
Ibuprofen has several biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the reduction of leukocyte migration, and the inhibition of platelet aggregation. In addition, (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- is its wide availability and low cost, which makes it a popular choice for laboratory experiments. In addition, (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- has a well-established safety profile, with few reported side effects at therapeutic doses. However, (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- has several limitations for laboratory experiments, including its relatively low potency compared to other NSAIDs, and its potential for non-specific effects on cellular processes.
Direcciones Futuras
There are several future directions for research on (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-, including the development of more potent and selective COX inhibitors, the identification of new therapeutic targets for (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-, and the investigation of its potential for the treatment of neurodegenerative diseases and cancer. In addition, further studies are needed to elucidate the mechanisms underlying the antioxidant and anti-inflammatory effects of (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-, and to determine the optimal dosing and duration of treatment for different conditions.
Métodos De Síntesis
The synthesis of (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- involves several steps, including the reaction of isobutylbenzene with oxygen to form 4-isobutylacetophenone, which is then reacted with hydroxylamine to form 4-isobutylphenylhydroxylamine. This compound is then reacted with acetic anhydride to form the intermediate 4-isobutylphenylacetamide, which is then hydrolyzed with hydrochloric acid to form (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-.
Aplicaciones Científicas De Investigación
Ibuprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat a variety of conditions, including headache, menstrual cramps, dental pain, osteoarthritis, rheumatoid arthritis, and fever. In addition, (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and certain types of cancer.
Propiedades
Número CAS |
119725-38-1 |
|---|---|
Nombre del producto |
(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- |
Fórmula molecular |
C21H18O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C21H18O3/c22-20(19(21(23)24)17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19-20,22H,(H,23,24)/t19-,20-/m0/s1 |
Clave InChI |
UINTUWKMGYICQF-PMACEKPBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H]([C@H](C3=CC=CC=C3)C(=O)O)O |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O |
Otros números CAS |
119725-38-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




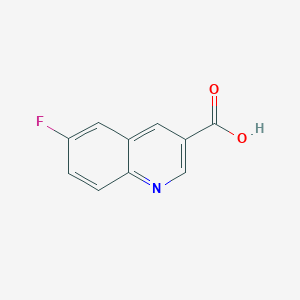
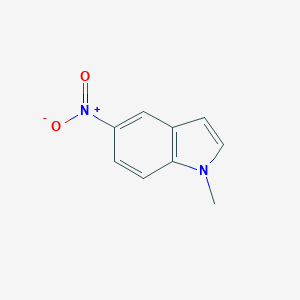
![3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B49483.png)
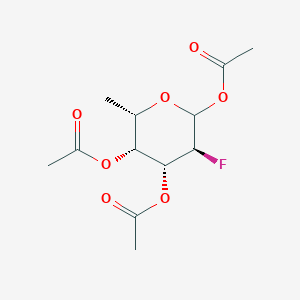
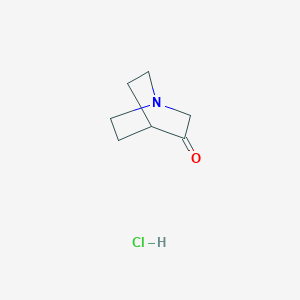
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)

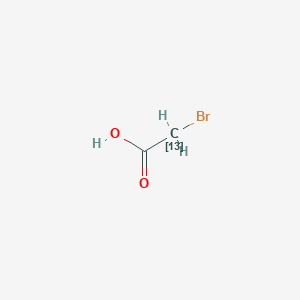
![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49503.png)
